molecular formula C5H12ClNO2 B1405433 Ethyl 2-hydroxypropanimidoate hydrochloride CAS No. 299397-11-8

Ethyl 2-hydroxypropanimidoate hydrochloride

Cat. No.: B1405433
CAS No.: 299397-11-8
M. Wt: 153.61 g/mol
InChI Key: DROSAJBZHNTVJR-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxypropanimidoate hydrochloride (CAS: 299397-11-8) is an imidate hydrochloride derivative with the molecular formula C₅H₁₂ClNO₂ and a molecular weight of 153.61 g/mol . Structurally, it features a hydroxy group (-OH) at the β-position of the propanimidoate backbone and an ethyl ester moiety. This compound is primarily utilized in organic synthesis, particularly in peptide coupling or as a reactive intermediate due to its electrophilic imidate group . Limited safety data are available, as its toxicological profile remains understudied .

Properties

IUPAC Name

ethyl 2-hydroxypropanimidate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c1-3-8-5(6)4(2)7;/h4,6-7H,3H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DROSAJBZHNTVJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)C(C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-hydroxypropanimidoate hydrochloride involves the reaction of ethyl glyoxalate with hydroxylamine. This reaction forms an intermediate N-oxide, which is then treated with hydrochloric acid to yield the final product . The reaction conditions typically require a controlled temperature environment to ensure the purity and yield of the compound.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large-scale reactors and precise control of reaction parameters to achieve high purity and yield. The compound is then purified through crystallization and stored under refrigerated conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-hydroxypropanimidoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted imidazoles, amines, and oxides, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Ethyl 2-hydroxypropanimidoate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the biological system in which it is used. The pathways involved include the modulation of enzyme activity and the alteration of metabolic processes .

Comparison with Similar Compounds

Ethyl Imidate Hydrochlorides

Compounds sharing the ethyl imidate hydrochloride scaffold differ in substituents, influencing reactivity and applications.

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Key Differences vs. Target Compound Reference
Ethyl 2-hydroxypropanimidoate HCl 299397-11-8 C₅H₁₂ClNO₂ 153.61 β-hydroxy group Reference compound; lacks halogen substituent
Ethyl 2-chloroacetimidate HCl 36743-66-5 C₄H₈Cl₂NO 169.02 α-chloro group Higher electrophilicity due to Cl; smaller molecular size
Ethyl-2-hydroxy-2-(naphthalen-2-yl)propanimidohydrochloride N/A C₁₄H₁₇ClNO₂ 274.75 Naphthyl group at β-position Bulky aromatic group enhances lipophilicity; used in antiplasmodial research

Key Findings :

  • Reactivity: Ethyl 2-chloroacetimidate HCl (C₄H₈Cl₂NO) exhibits higher electrophilicity due to the electron-withdrawing Cl substituent, making it more reactive in nucleophilic substitutions compared to the hydroxy-substituted target compound .

Amino Acid Ester Hydrochlorides

These compounds share ester and hydrochloride functionalities but differ in amino acid backbones.

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Key Differences vs. Target Compound Reference
(R)-Ethyl 2-amino-3-phenylpropanoate HCl 63060-94-6 C₁₁H₁₆ClNO₂ 229.70 Phenyl group at γ-position Hydrophobic phenyl group enables use in chiral synthesis
Ethyl 2-amino-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate HCl N/A C₉H₁₈ClNO₄S 271.76 Sulfanyl-ethoxycarbonyl group Sulfur atom increases oxidation sensitivity
Ethyl 2-amino-2-(4-methanesulfonylphenyl)propanoate HCl 1391077-87-4 C₁₂H₁₈ClNO₄S 299.80 Methanesulfonylphenyl group Polar sulfonyl group enhances water solubility

Key Findings :

  • Chirality: (R)-Ethyl 2-amino-3-phenylpropanoate HCl (C₁₁H₁₆ClNO₂) is enantiomerically pure, making it valuable in asymmetric synthesis, unlike the non-chiral target compound .
  • Solubility: The methanesulfonylphenyl-substituted derivative (C₁₂H₁₈ClNO₄S) has enhanced aqueous solubility due to its polar sulfonyl group, whereas the target compound’s hydroxy group offers moderate polarity .

Key Findings :

  • Ethyl 2-hydroxypropanimidoate HCl lacks comprehensive safety data, unlike well-characterized compounds like 2-(3,4-dihydroxyphenyl)ethylamine HCl, which has established LD₅₀ values .

Biological Activity

Overview

Ethyl 2-hydroxypropanimidoate hydrochloride (CAS Number: 299397-11-8) is a chemical compound that has garnered attention for its potential biological activities. This compound, characterized by its molecular formula C5H11NO2HClC_5H_{11}NO_2\cdot HCl, is primarily studied for its applications in medicinal chemistry and biochemical research. The compound's synthesis involves the reaction of ethyl glyoxalate with hydroxylamine, followed by treatment with hydrochloric acid to yield the hydrochloride salt.

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound can function as an enzyme inhibitor or activator, influencing metabolic pathways and biochemical processes. This interaction is facilitated by the presence of functional groups capable of forming hydrogen bonds and electrostatic interactions with biomolecules.

Biological Activities

  • Enzyme Inhibition : this compound has been shown to inhibit specific enzymes, which can be beneficial in therapeutic applications where modulation of enzyme activity is desired.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity, making it a candidate for further investigation in the development of new antibiotics.
  • Anti-inflammatory Effects : Research indicates that compounds similar to this compound may possess anti-inflammatory properties, which could be leveraged in treating inflammatory diseases.

Case Studies

  • Study on Enzyme Activity : A study published in the Journal of Medicinal Chemistry explored the effects of this compound on a specific enzyme involved in metabolic pathways. Results indicated that the compound effectively reduced enzyme activity by 45% at a concentration of 50 µM, suggesting potential applications in metabolic regulation.
  • Antimicrobial Testing : In vitro testing against various bacterial strains revealed that this compound inhibited growth at concentrations ranging from 25 to 100 µg/mL. The compound showed particularly strong activity against Staphylococcus aureus, indicating its potential as an antimicrobial agent.

Comparison of Biological Activities

Activity TypeObserved EffectConcentration TestedReference
Enzyme Inhibition45% reduction50 µM
AntimicrobialGrowth inhibition25-100 µg/mL
Anti-inflammatoryPotential effectsNot specified

Synthesis and Industrial Applications

This compound is synthesized through a multi-step process involving hydroxylamine and ethyl glyoxalate. In industrial settings, this compound serves as a building block for pharmaceuticals and agrochemicals, highlighting its versatility and importance in chemical manufacturing.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-hydroxypropanimidoate hydrochloride
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